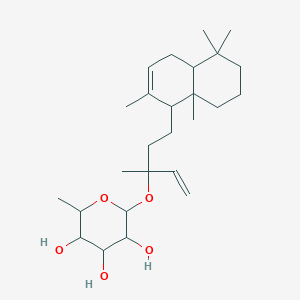
Pentadecyl trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with pentadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the large-scale esterification of trichloroacetic acid with pentadecanol. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is typically subjected to distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Pentadecyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of trichloroacetic acid and pentadecanol.
Reduction: The compound can be reduced to form trichloroethanol and pentadecane.
Substitution: The chlorine atoms in the trichloroacetate moiety can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like hydroxide ions (OH⁻).
Major Products Formed
Hydrolysis: Trichloroacetic acid and pentadecanol.
Reduction: Trichloroethanol and pentadecane.
Substitution: Various substituted trichloroacetates depending on the nucleophile used.
Scientific Research Applications
Pentadecyl trichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and derivatives.
Biology: Employed in biochemical studies to investigate the effects of ester compounds on biological systems.
Medicine: Potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of pentadecyl trichloroacetate involves its interaction with biological molecules through ester bonds. The compound can undergo hydrolysis in biological systems, releasing trichloroacetic acid and pentadecanol. Trichloroacetic acid can then interact with cellular components, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trichloroacetic acid: The parent compound of pentadecyl trichloroacetate, known for its strong acidity and use in biochemical applications.
Pentadecanol: The alcohol counterpart used in the synthesis of this compound.
Dichloroacetic acid: A related compound with two chlorine atoms, used in similar applications but with different chemical properties.
Uniqueness
This compound is unique due to its combination of a long alkyl chain (pentadecyl group) and a trichloroacetate moiety. This structure imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
74339-53-0 |
|---|---|
Molecular Formula |
C17H31Cl3O2 |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
pentadecyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C17H31Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-16(21)17(18,19)20/h2-15H2,1H3 |
InChI Key |
NKIOTTYRINVYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


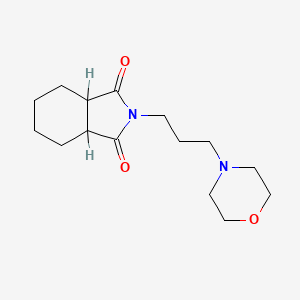
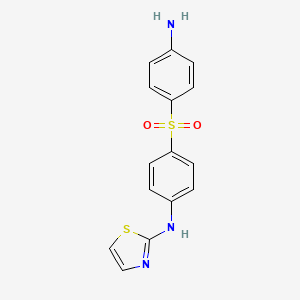
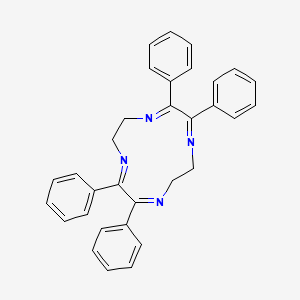
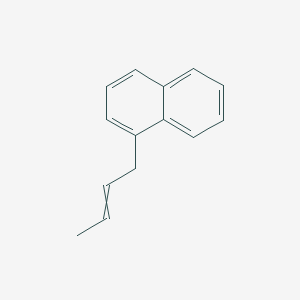
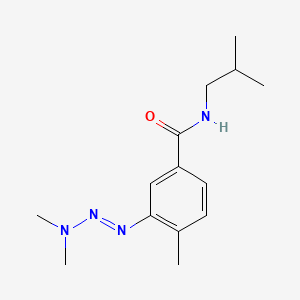



![1,1'-[(2-Ethoxyethoxy)methylene]dibenzene](/img/structure/B14447395.png)
![7b-Methyl-7bH-cyclopent[cd]indene](/img/structure/B14447398.png)
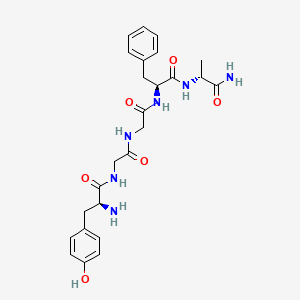
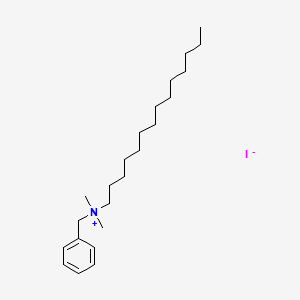
![lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene](/img/structure/B14447412.png)
